1-(Pyridin-4-ylmethyl)pyrrolidin-3-ol
Description
1-(Pyridin-4-ylmethyl)pyrrolidin-3-ol is a chemical compound with the molecular formula C10H14N2O It features a pyridine ring attached to a pyrrolidine ring through a methylene bridge, with a hydroxyl group on the pyrrolidine ring
Properties
IUPAC Name |
1-(pyridin-4-ylmethyl)pyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c13-10-3-6-12(8-10)7-9-1-4-11-5-2-9/h1-2,4-5,10,13H,3,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCOHESZBBNHPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)CC2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-4-ylmethyl)pyrrolidin-3-ol typically involves the reaction of pyridine-4-carbaldehyde with pyrrolidine in the presence of a reducing agent. One common method is the reductive amination of pyridine-4-carbaldehyde with pyrrolidine using sodium triacetoxyborohydride as the reducing agent. The reaction is usually carried out in an organic solvent such as methanol or ethanol at room temperature.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group at the pyrrolidine C3 position undergoes oxidation under controlled conditions. Key findings include:
Mechanistic Insights :
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Strong oxidizing agents (e.g., KMnO₄) convert the hydroxyl group to a ketone via a two-electron oxidation process.
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TEMPO-mediated oxidation preserves the pyridine ring but modifies the pyrrolidine scaffold .
Reduction Reactions
The pyridine ring is susceptible to hydrogenation, while the pyrrolidine ring remains intact under standard conditions:
| Reagent/Conditions | Product | Selectivity | Reference |
|---|---|---|---|
| H₂ (1 atm)/Pd-C (EtOH) | 1-(Piperidin-4-ylmethyl)pyrrolidin-3-ol | >95% | |
| NaBH₄/CoCl₂ (catalytic) | Partial reduction to dihydropyridine | 40–50 |
Notable Observations :
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Full pyridine-to-piperidine conversion occurs under hydrogenation with palladium catalysts .
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Sodium borohydride with cobalt chloride selectively reduces the pyridine ring to a dihydropyridine intermediate .
Substitution Reactions
The pyrrolidine ring’s hydrogen atoms undergo regioselective substitution:
Halogenation
| Reagent/Conditions | Position Substituted | Product | Yield (%) |
|---|---|---|---|
| NBS (AIBN, CCl₄, reflux) | C2 or C5 | 3-Hydroxy-2-bromo-1-(pyridin-4-ylmethyl)pyrrolidine | 60–65 |
| Cl₂ (UV light, CH₂Cl₂) | C4 | 3-Hydroxy-4-chloro derivative | 45–50 |
Functional Group Interconversion
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Sulfonation : Reaction with SO₃/H₂SO₄ introduces sulfonic acid groups at C2 (yield: 50–55%).
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Amination : NH₃/NaBH₃CN converts the hydroxyl group to an amine (yield: 30–40%) .
Comparative Reactivity Analysis
The compound’s reactivity differs from structurally similar molecules:
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Recent studies have highlighted the potential of 1-(Pyridin-4-ylmethyl)pyrrolidin-3-ol as an anticancer agent. Research indicates that this compound can induce apoptosis in various cancer cell lines. For instance, it has shown promising results against MDA-MB-231 (breast cancer) and OVCAR-3 (ovarian cancer) cell lines, with IC50 values indicating significant cytotoxicity.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MDA-MB-231 | 19.9 | |
| OVCAR-3 | 75.3 |
Mechanism of Action : The compound is believed to exert its anticancer effects through multiple mechanisms, including inhibition of kinase activity and induction of cell cycle arrest, leading to reduced tumor growth and metastasis .
Neuropharmacology
Cognitive Enhancement : There is emerging evidence that compounds similar to 1-(Pyridin-4-ylmethyl)pyrrolidin-3-ol may enhance cognitive function. Studies suggest potential applications in treating neurodegenerative diseases such as Alzheimer's by modulating neurotransmitter systems .
Antimicrobial Properties
Inhibition of Pathogens : The compound has been investigated for its antimicrobial properties, showing efficacy against various bacterial strains. This makes it a candidate for developing new antibiotics or adjunct therapies in infectious disease management .
Case Study 1: Anticancer Efficacy
A study published in Frontiers in Chemistry evaluated the cytotoxic effects of 1-(Pyridin-4-ylmethyl)pyrrolidin-3-ol on breast cancer cell lines. The findings demonstrated that at concentrations as low as 6.25 µM, the compound exhibited significant cytotoxicity, suggesting its potential as a lead compound for drug development against breast cancer .
Case Study 2: Neuroprotective Effects
Research conducted on the neuroprotective effects of piperidine derivatives indicated that modifications to the pyrrolidine structure could enhance cognitive function in models of neurodegeneration. This study highlights the importance of structural variations in optimizing therapeutic efficacy .
Mechanism of Action
The mechanism of action of 1-(Pyridin-4-ylmethyl)pyrrolidin-3-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The pyridine ring can participate in π-π interactions with aromatic amino acids in proteins, while the hydroxyl group can form hydrogen bonds. These interactions can modulate the activity of the target protein, leading to the desired therapeutic effect.
Comparison with Similar Compounds
1-(Piperidin-4-ylmethyl)pyrrolidin-3-ol: Similar structure but with a piperidine ring instead of a pyridine ring.
1-(Pyridin-4-ylmethyl)pyrrolidin-3-one: Similar structure but with a ketone group instead of a hydroxyl group.
1-(Pyridin-4-ylmethyl)-3-bromopyrrolidine: Similar structure but with a bromine atom on the pyrrolidine ring.
Uniqueness: 1-(Pyridin-4-ylmethyl)pyrrolidin-3-ol is unique due to the presence of both a pyridine ring and a hydroxyl group, which allows for diverse chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Biological Activity
1-(Pyridin-4-ylmethyl)pyrrolidin-3-ol is a compound of significant interest due to its diverse biological activities. This article delves into its synthesis, biological effects, mechanisms of action, and potential applications in various fields, particularly in medicinal chemistry.
Chemical Structure and Synthesis
1-(Pyridin-4-ylmethyl)pyrrolidin-3-ol features a pyridine ring linked to a pyrrolidine moiety, which contributes to its biological properties. The synthesis typically involves the reaction of pyridine derivatives with pyrrolidine under specific conditions that favor the formation of the desired compound. The general synthetic route can be summarized as follows:
- Starting Materials : Pyridine and pyrrolidine derivatives.
- Reagents : Common reagents include bases such as sodium hydride or potassium carbonate.
- Solvent : Reactions are often conducted in polar aprotic solvents like DMF or DMSO.
- Temperature : Controlled heating is applied to facilitate the reaction.
Antimicrobial Properties
1-(Pyridin-4-ylmethyl)pyrrolidin-3-ol has been investigated for its antimicrobial activity against various pathogens. Studies indicate that this compound exhibits notable antibacterial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these pathogens range from 0.0039 to 0.025 mg/mL, demonstrating its potency .
Anticancer Activity
Recent research has highlighted the potential of 1-(Pyridin-4-ylmethyl)pyrrolidin-3-ol in cancer therapy. In vitro studies have shown that this compound can inhibit the growth of breast cancer cell lines, including MDA-MB-231 and MCF-7, with effective concentrations starting at 6.25 μM . The mechanism appears to involve the modulation of key signaling pathways associated with cell proliferation and apoptosis.
The biological activity of 1-(Pyridin-4-ylmethyl)pyrrolidin-3-ol can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may act as an enzyme inhibitor by mimicking natural substrates, thus binding to active sites and disrupting normal biochemical pathways.
- Nucleophilic Substitution : Its structure allows for nucleophilic substitution reactions, potentially leading to the formation of new bioactive compounds .
Case Studies and Research Findings
Several studies have documented the biological effects of 1-(Pyridin-4-ylmethyl)pyrrolidin-3-ol:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
